(Perfluoro-N-hexyl)ethane

概要

説明

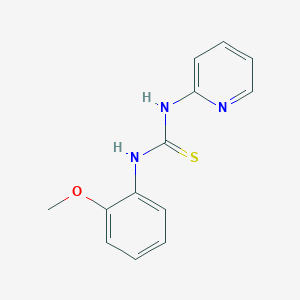

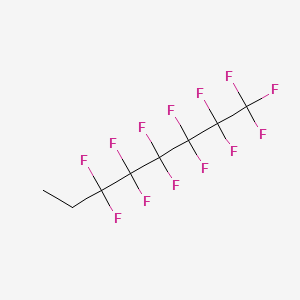

“(Perfluoro-N-hexyl)ethane” is a compound with the molecular formula F(CF2)6(CH2)2H and a molecular weight of 348.10 g/mol . It is also known by other names such as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane .

Molecular Structure Analysis

The molecular structure of “(Perfluoro-N-hexyl)ethane” includes a chain of six carbon atoms © each bonded to two fluorine (F) atoms, followed by two carbon atoms each bonded to a hydrogen (H) atom . The InChI string representation of the molecule is InChI=1S/C8H5F13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H2,1H3 .Physical And Chemical Properties Analysis

“(Perfluoro-N-hexyl)ethane” has a molecular weight of 348.10 g/mol and a computed XLogP3-AA value of 5.6 . It has no hydrogen bond donors, 13 hydrogen bond acceptors, and 5 rotatable bonds . The exact mass and monoisotopic mass are both 348.0183663 g/mol .科学的研究の応用

Enhanced 19F NMR Spectroscopy and MRI

(Perfluoro-N-hexyl)ethane has been utilized in enhancing the 19F magnetic resonance (MR) signals through a technique known as parahydrogen-induced polarization (PHIP). This application is particularly significant in the field of 19F NMR spectroscopy and MRI , where it can lead to improved imaging contrast and sensitivity .

Proton Exchange Membrane Fuel Cells

The compound has potential applications in the development of proton exchange membrane (PEM) fuel cells. Researchers have synthesized perfluorinated monomers, including (Perfluoro-N-hexyl)ethane, for use in PEMs, which are crucial for the transport of protons in fuel cells .

Hyperpolarized MRI Contrast Agents

In medical imaging, (Perfluoro-N-hexyl)ethane can be hyperpolarized to serve as a biocompatible 19F MRI contrast agent . This allows for a non-invasive and highly detailed visualization of biological structures and processes .

Safety and Hazards

“(Perfluoro-N-hexyl)ethane” is a type of perfluoroalkyl substance (PFAS), which are persistent and bioaccumulative chemicals that can cause adverse reproductive and developmental effects in mammals and vertebrates . If released into the environment, it is expected to be hydrophobic and partition into organic matter, with low solubility in water and high vaporization from water bodies .

将来の方向性

The future applications of “(Perfluoro-N-hexyl)ethane” and similar compounds could be in the field of proton exchange membrane (PEM) fuel cells . The synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport are being explored for potential use in PEM fuel cells .

作用機序

Target of Action

(Perfluoro-N-hexyl)ethane is a type of perfluorinated compound (PFC) that is thought to exert its effects through its distinctive properties . Its primary targets are biological membranes, enabling it to permeate cells and engage with cellular components .

Mode of Action

The compound’s interaction with its targets involves the acidic hydrogen atoms located between fluoro-substituted methylene groups reacting with strong nucleophiles . A dinucleophile, which is also a strong base, first abstracts the acidic hydrogen, giving an anion on the backbone which, in turn, eliminates a fluoride anion to generate double bonds . This interaction results in changes at the molecular level, leading to the formation of a crosslinked network .

Biochemical Pathways

Perfluorinated compounds like (perfluoro-n-hexyl)ethane have been associated with activation of peroxisome proliferator receptor alpha, considered the primary mechanism of action in rodent hepatocyte-induced proliferation . Additionally, these compounds have been linked to the modulation of cell signaling and nuclear receptors, alteration of calcium signaling and homeostasis in immune cells, oxidative stress, and impact on fatty acid metabolism .

Pharmacokinetics

Due to the compound’s ability to interact with biological membranes, it is likely to have good absorption and distribution within the body . The stability of the fluorinated carbon backbone of these compounds makes them non-biodegradable, leading to environmental persistence .

Result of Action

The molecular and cellular effects of (Perfluoro-N-hexyl)ethane’s action are largely dependent on its interaction with its targets. The formation of a crosslinked network can lead to changes in the physical properties of the material, such as improved tensile properties, compression set resistance, and thermal resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Perfluoro-N-hexyl)ethane. For instance, the compound’s effectiveness can be influenced by the presence of other chemicals in the environment . Furthermore, the compound’s stability and persistence in the environment can lead to bioaccumulation and potential health risks .

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRWRXWNQFQGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)6(CH2)2H, C8H5F13 | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379857 | |

| Record name | (Perfluoro-n-hexyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80793-17-5 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80793-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080793175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Perfluoro-n-hexyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What unexpected observation was made regarding the distribution of polarization in (perfluoro-n-hexyl)ethane?

A2: The researchers unexpectedly found that the terminal CF₃ group in (perfluoro-n-hexyl)ethane exhibited the highest polarization enhancement despite its lack of direct coupling to the added protons. This observation challenges initial assumptions and suggests a more complex polarization transfer mechanism within the molecule. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxo[(2-sulfanylethyl)amino]acetic acid](/img/structure/B1221917.png)

![1-(3-Fluorophenyl)-3-[1-[(4-methyl-1-piperazinyl)-oxomethyl]cyclohexyl]urea](/img/structure/B1221930.png)